molecular formula C8H17Cl2N3 B2381452 [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride CAS No. 2287315-42-6

[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride

Cat. No.: B2381452
CAS No.: 2287315-42-6
M. Wt: 226.15
InChI Key: APPKIDCDVSUATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylpropyl)pyrazol-3-yl]methanamine dihydrochloride is a pyrazole-derived compound featuring a 2-methylpropyl (isobutyl) substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. Its molecular formula is inferred as C₈H₁₆Cl₂N₃ (free base: C₈H₁₄N₃; MW ≈ 224.92 g/mol with HCl), consistent with similar dihydrochloride salts .

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7(2)6-11-4-3-8(5-9)10-11;;/h3-4,7H,5-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKIDCDVSUATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride typically involves the reaction of 1-(2-methylpropyl)pyrazole with formaldehyde and ammonium chloride under acidic conditions to form the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride is a compound that has gained attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a 2-methylpropyl group, and a methanamine moiety, making it a versatile building block in chemical synthesis. Its dihydrochloride form enhances solubility and stability, which is particularly beneficial for pharmaceutical formulations.

Chemistry

In the realm of chemistry, this compound serves as a crucial precursor for synthesizing more complex heterocyclic compounds. It is utilized in the development of pyrazole-based ligands and catalysts, which are essential in various catalytic processes. The compound's unique structure allows for modifications that can lead to novel chemical entities with diverse functionalities.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Research indicates that it may have anti-inflammatory and antimicrobial properties, making it a candidate for new pharmaceutical developments. Preliminary studies have shown that derivatives of this compound can modulate biological pathways, suggesting its utility in therapeutic applications.

Medicine

In medical research, this compound is being explored for its therapeutic potential against various diseases. Its ability to interact with specific molecular targets positions it as a promising candidate for drug development. Current investigations focus on its efficacy in treating conditions such as inflammatory diseases and infections.

Industry

This compound also finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymer science and materials engineering, where it can contribute to the development of advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
[1-(2-Methylpropyl)pyrazol-3-yl]methanamine dihydrochloride Pyrazole 1-(2-methylpropyl), 3-methanamine C₈H₁₆Cl₂N₃ ~224.92
">1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride Pyrimidine 2-propyl, 5-methanamine C₈H₁₅Cl₂N₃ 224.13
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride Bicyclic pyrrolopyrazole Fused pyrrole-pyrazole, 2-methanamine C₇H₁₃Cl₂N₃ 210.10
1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine dihydrochloride Isoxazole 3-pyridinyl, 5-methanamine C₉H₁₂Cl₂N₃O 265.12
N-Methyl-1-(tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride Cyclopentapyrazole Fused cyclopentane, N-methyl C₈H₁₅Cl₂N₃ 224.13

Key Observations :

  • Heterocycle Diversity : The target compound’s pyrazole core contrasts with pyrimidine , isoxazole , and bicyclic systems (e.g., pyrrolopyrazole ). These structural differences influence electronic properties, binding affinity, and metabolic stability.
  • Substituent Effects : The 2-methylpropyl group in the target compound provides steric bulk compared to smaller substituents (e.g., propyl in pyrimidine analogs ).
  • Salt Form : All listed analogs are dihydrochlorides, suggesting shared solubility profiles and handling protocols .

Pharmacological and Biochemical Relevance

  • Bicyclic Pyrrolopyrazoles : Compounds like {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride exhibit rigid, planar structures that may enhance target selectivity in enzyme inhibition .
  • Cyclopropane-Containing Analogs : describes a cyclopropane-based pyrazole derivative as a potent ALK inhibitor, indicating the pyrazole scaffold’s versatility in drug design .
  • Pyrimidine Analogs : The pyrimidine core in 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride may offer improved hydrogen-bonding interactions compared to pyrazole .

Biological Activity

[1-(2-Methylpropyl)pyrazol-3-yl]methanamine; dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole compounds are known for their diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of [1-(2-Methylpropyl)pyrazol-3-yl]methanamine; dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to engage in significant interactions, such as:

  • Hydrogen Bonding : The amine group in the compound can form hydrogen bonds with target proteins or enzymes, influencing their activity.
  • π-π Stacking Interactions : The aromatic pyrazole ring can engage in π-π stacking with other aromatic residues in protein structures, enhancing binding affinity and specificity.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Anticancer Activity :
    • Pyrazole compounds have shown promise as inhibitors of various cancer cell lines. For example, compounds similar to [1-(2-Methylpropyl)pyrazol-3-yl]methanamine have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
    • In vitro studies demonstrated that certain pyrazole derivatives exhibit IC50 values in the nanomolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Activity :
    • Pyrazole derivatives have been evaluated for their inhibitory effects against Mycobacterium tuberculosis (M.tb). Some compounds displayed significant growth inhibition of M.tb, suggesting potential as anti-tubercular agents .
  • Anti-inflammatory Properties :
    • The pyrazole scaffold is known for its anti-inflammatory effects, similar to established drugs like celecoxib. Compounds containing the pyrazole ring can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could significantly enhance cytotoxicity. The most potent compounds showed IC50 values ranging from 6 nM to 48 nM across different cell lines (MCF-7, HCT-116, HepG-2) .

Case Study 2: Antimycobacterial Activity

Research on pyrazolo[1,5-a]pyrimidines demonstrated their capability as inhibitors of mycobacterial ATP synthase. These compounds exhibited low toxicity towards mammalian cells while effectively inhibiting M.tb growth at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AnticancerIC50 values: 6 nM - 48 nM (various cell lines)
AntimicrobialSignificant inhibition of M.tb growth
Anti-inflammatoryInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Methylpropyl)pyrazol-3-yl]methanamine dihydrochloride, and how can reaction completion be monitored experimentally?

  • Methodology : The compound is synthesized via condensation of substituted pyrazole precursors with aldehydes/ketones under reflux in polar solvents (e.g., methanol or DMF). Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining . For dihydrochloride salt formation, post-synthetic treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) is employed.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and amine protonation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typically required). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for the dihydrochloride salt). Elemental analysis ensures correct Cl⁻ stoichiometry .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

  • Methodology : The dihydrochloride form enhances aqueous solubility, critical for in vitro assays. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Phosphate-buffered saline (PBS, pH 7.4) or cell culture media (e.g., DMEM) are used to simulate physiological conditions .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Include positive controls (e.g., doxorubicin) and validate cytotoxicity in non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict structure-activity relationships (SAR)?

  • Methodology : Employ density functional theory (DFT) to model reaction transition states and identify rate-limiting steps. For SAR, use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., kinase enzymes). Validate predictions with alanine scanning mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology : Conduct meta-analysis of literature data, adjusting for variables like assay conditions (e.g., serum concentration, incubation time). Reproduce experiments with standardized protocols. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm mechanism-specific effects .

Q. How can target identification be systematically approached for this compound?

  • Methodology :

  • Proteomics : SILAC-based affinity pull-down assays coupled with LC-MS/MS to identify binding partners.
  • Transcriptomics : RNA-seq profiling of treated vs. untreated cells to map pathway alterations.
  • Chemical Biology : Photoaffinity labeling with a biotinylated analog for target isolation and identification .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Methodology :

  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) for enhanced solubility or stability.
  • Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to prolong circulation half-life.
  • Pharmacokinetics : Conduct cassette dosing in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.